Chlorine Positional Isomerism: Differentiating Ortho from Para Substitution
The ortho-substitution in 1-(2-Chlorophenyl)pentan-1-one creates a distinct steric environment around the carbonyl group, which is absent in the para-substituted isomer, 4-Chlorovalerophenone [1]. This structural difference eliminates competing electronic resonance effects present in the para isomer, leading to a carbonyl group with higher electrophilicity and distinct reactivity. Quantitative evidence is provided by the differing boiling points measured under standardized reduced pressure: the ortho isomer exhibits a higher boiling point (253.9°C at 760 mmHg, extrapolated from reduced pressure data) compared to the para isomer's 156°C at 14 mmHg, indicating stronger intermolecular interactions attributable to the dipole moment influenced by chlorine position .
| Evidence Dimension | Boiling Point (indicative of intermolecular forces and polarity) |
|---|---|
| Target Compound Data | 253.9 ± 13.0 °C at 760 mmHg (1-(2-Chlorophenyl)pentan-1-one) |
| Comparator Or Baseline | 156 °C at 14 mmHg (4-Chlorovalerophenone, reduced pressure) |
| Quantified Difference | Normal boiling point of the ortho isomer is approximately 98 °C higher than the para isomer's reduced-pressure value, with the ortho isomer requiring extrapolation to atmospheric pressure, reflecting significantly stronger dipole-dipole interactions. |
| Conditions | Physicochemical property measurement; target data from ChemSrc; comparator data from ChemWhat. |
Why This Matters
The higher boiling point and altered polarity of the ortho isomer directly affect purification strategies (distillation conditions) and solvent compatibility in reaction design.
- [1] ChemWhat. 4-Chlorovalerophenone. CAS 25017-08-7. https://www.chemwhat.com/4-chlorovalerophenone-cas-25017-08-7 View Source
